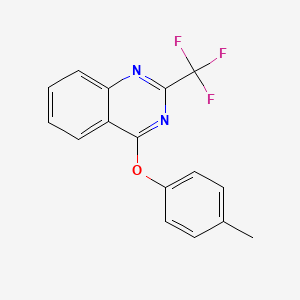
4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives have been the subject of extensive research due to their diverse biological activities and potential applications in medicinal chemistry. The compound "4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline" is a quinazoline derivative that has not been explicitly mentioned in the provided papers, but the papers do discuss various quinazoline derivatives with different substitutions that exhibit a range of biological activities, including herbicidal, hypolipidemic, antihistaminic, anticonvulsive, and photophysical properties .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions and functionalization of the quinazoline core
Scientific Research Applications
Synthesis and Chemical Properties
- Quinazoline derivatives, including those similar to 4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline, are nitrogen-containing heterocyclic compounds known for their significant biological activity. Research has explored methods for synthesizing intermediates and derivatives of quinazoline, demonstrating its chemical versatility and potential applications in pharmaceutical research (Xu Li-feng, 2011).
Biological and Pharmacological Activities
Hypolipidemic Activities:
- Quinazoline derivatives have been studied for their hypolipidemic properties, showing potential for lowering triglyceride and cholesterol levels, indicating their relevance in the treatment of lipid disorders (Y. Kurogi et al., 1996).
Antioxidant and Cytotoxic Activities:
- Quinazoline derivatives have shown significant antioxidant activity, with certain compounds exhibiting higher cytotoxicity against cancerous cell types and compatibility with normal cells. This suggests their potential as therapeutic agents in cancer treatment (Raluca Pele et al., 2022).
Herbicidal Applications:
- Some quinazoline derivatives have been identified for their herbicidal activity, showing potential as broad-spectrum weed control agents in agriculture (Da-Wei Wang et al., 2014).
Optoelectronic Materials:
- Quinazolines have applications in electronic devices, including photo- and electroluminescent elements, demonstrating their significance in the development of novel optoelectronic materials (G. Lipunova et al., 2018).
Antiviral Activity:
- Fluorine-containing quinazoline derivatives have shown promising antiviral properties against viruses like monkeypox and smallpox vaccine, indicating their potential in antiviral drug development (G. Lipunova et al., 2012).
Antiallergy Agents:
- Certain quinazoline derivatives have demonstrated significant antiallergic activity, highlighting their potential in the development of new treatments for allergic reactions (R. LeMahieu et al., 1983).
Anticancer Properties:
- Quinazoline-based compounds have been found to inhibit certain types of cancer cell growth, particularly in lung cancer, by inducing cell cycle arrest and apoptosis. This indicates their potential application in cancer therapy (Haining Shi et al., 2017).
Future Directions
The study and application of quinazoline derivatives are active areas of research in medicinal chemistry due to their wide range of biological activities. Future research on “4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline” could involve exploring its potential biological activities and optimizing its properties for specific applications .
properties
IUPAC Name |
4-(4-methylphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c1-10-6-8-11(9-7-10)22-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILJPBDMCCERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-2-(trifluoromethyl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

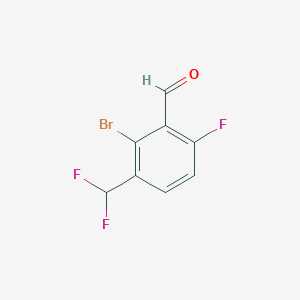
![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
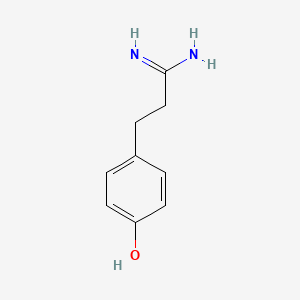
![1-(2,5-Dimethoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)
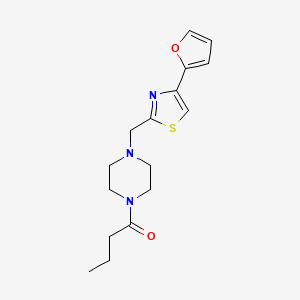
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)
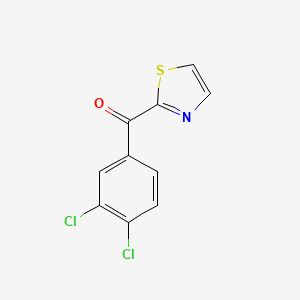
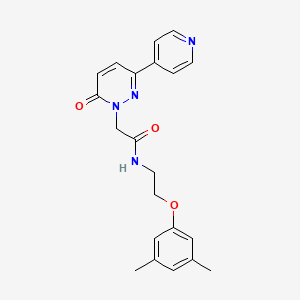
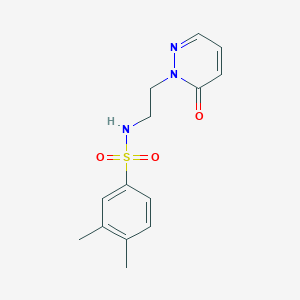

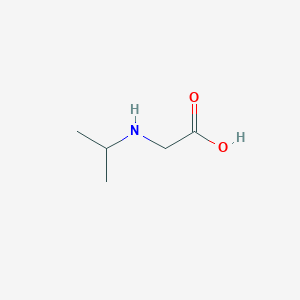

![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)